

# Application Notes and Protocols: Pharmacokinetic Modeling of Tofacitinib and its Primary Metabolites

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## Compound of Interest

Compound Name: *Tofacitinib metabolite-1*

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These application notes provide a detailed overview of the pharmacokinetic (PK) properties of tofacitinib, a Janus kinase (JAK) inhibitor, and its primary metabolites. This document includes quantitative pharmacokinetic data, detailed experimental protocols for analysis, and visualizations of the relevant biological pathway and experimental workflow to support research and development activities.

## Introduction

Tofacitinib is an oral small molecule drug used for the treatment of autoimmune diseases such as rheumatoid arthritis, psoriatic arthritis, and ulcerative colitis.[1][2] It functions by inhibiting Janus kinases (JAKs), thereby modulating the signaling of various cytokines involved in the immune response.[3][4] Understanding the pharmacokinetic profile of tofacitinib and its metabolites is crucial for optimizing dosing strategies, assessing drug-drug interactions, and ensuring therapeutic efficacy and safety.

Tofacitinib is characterized by rapid absorption and elimination.[2] Following oral administration, peak plasma concentrations are typically reached within 0.5 to 1 hour, with an elimination half-life of approximately 3 hours.[1][3] The drug is primarily metabolized in the liver by cytochrome P450 3A4 (CYP3A4), with a minor contribution from CYP2C19.[3][5] Approximately 70% of tofacitinib clearance is through hepatic metabolism, while the remaining 30% is excreted

unchanged in the urine.[3][6] While tofacitinib is metabolized into eight different metabolites, the parent molecule is responsible for the majority of the pharmacological activity, with unchanged tofacitinib accounting for over 65% of the total circulating radioactivity in human studies.[3][6] Each of the eight metabolites constitutes less than 8% of the total radioactivity.[3]

## Quantitative Pharmacokinetic Data

The pharmacokinetic parameters of tofacitinib have been extensively studied in various populations. The following tables summarize key quantitative data for tofacitinib. Data for individual primary metabolites are limited as they are found in low concentrations and the parent drug is the primary active moiety.[5][6]

Table 1: Pharmacokinetic Parameters of Tofacitinib (Immediate-Release Formulation)

Parameter	Value	Reference Population
Bioavailability (F)	74%	Healthy Volunteers
Time to Peak Plasma Concentration (Tmax)	0.5 - 1 hour	Healthy Volunteers & Patients
Elimination Half-Life (t1/2)	~3 hours	Healthy Volunteers & Patients
Apparent Volume of Distribution (Vd/F)	87 L (after IV), 110-125 L (in patients)	Healthy Volunteers & Patients with PsA/Psoriasis
Apparent Oral Clearance (CL/F)	20.4 - 26.7 L/h	Patients with PsA/Psoriasis
Protein Binding	~40% (predominantly to albumin)	In vitro

Data compiled from sources:[1][2][3][7]

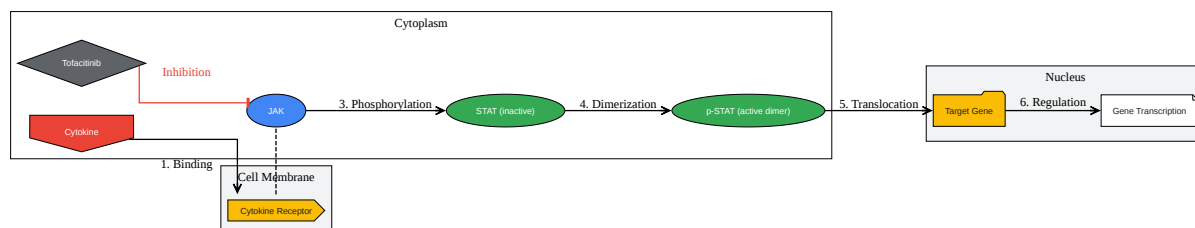
Table 2: Steady-State Pharmacokinetic Parameters of Tofacitinib in Different Patient Populations (5 mg Twice Daily)

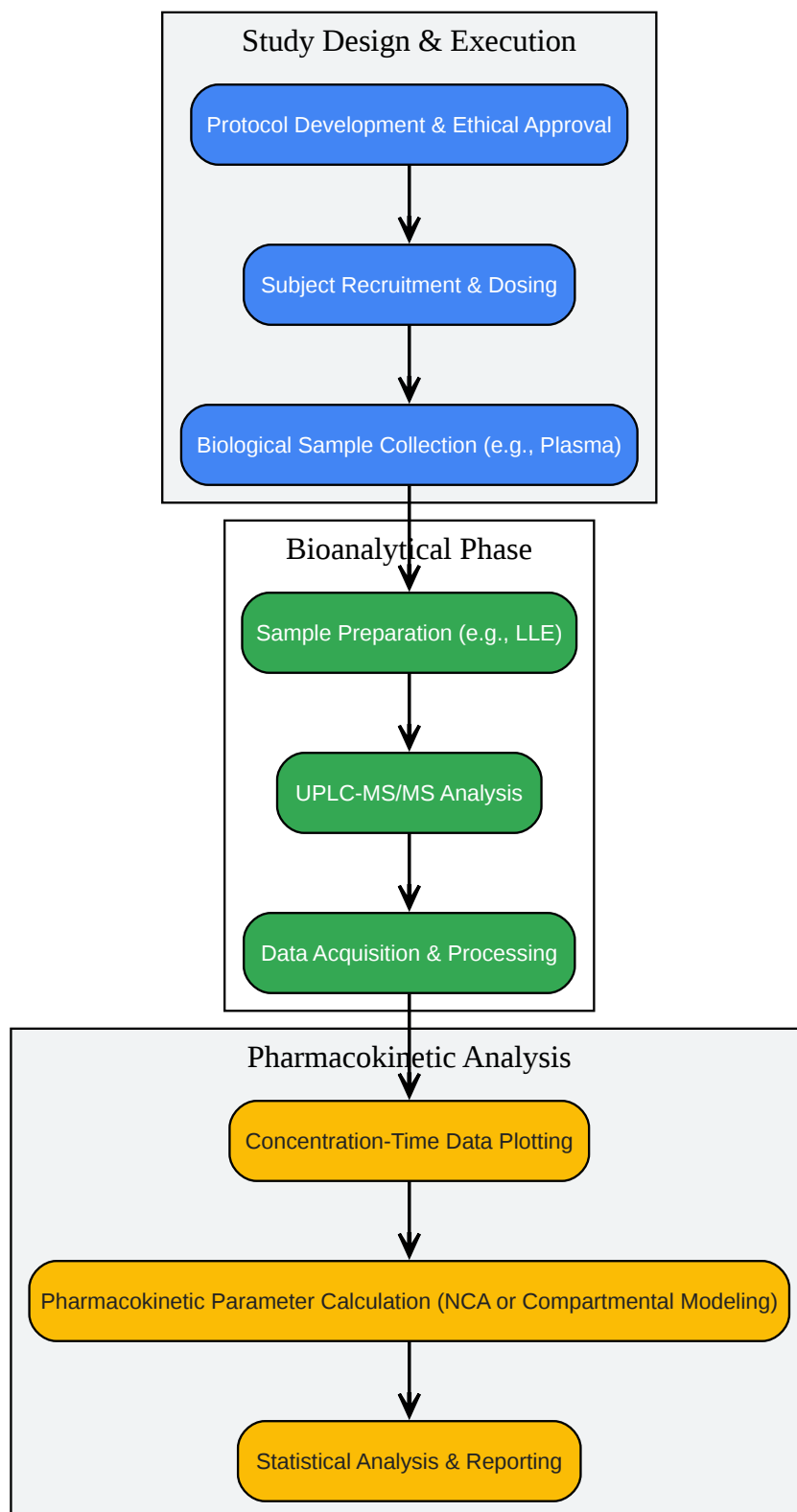
Patient Population	AUC0–24,ss (ng·h/mL)	Coefficient of Variation (%)
Rheumatoid Arthritis	504	22.0
Psoriatic Arthritis	419	34.1
Ankylosing Spondylitis	381	25.4
Ulcerative Colitis	423	22.6

AUC0–24,ss: Area under the plasma concentration-time curve over 24 hours at steady state.  
Data are geometric means.[\[3\]](#)

## Signaling Pathway

Tofacitinib exerts its therapeutic effect by inhibiting the JAK-STAT signaling pathway, which is crucial for the signaling of numerous cytokines and growth factors involved in inflammation and immunity.[\[8\]](#)[\[9\]](#)





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